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Introduction
Cilostazol, a phosphodiesterase III (PDE3) inhibitor, is primarily recognized for its antiplatelet

and vasodilatory effects in the treatment of intermittent claudication.[1][2] Emerging evidence,

however, highlights its neuroprotective potential in cerebrovascular diseases, drawing attention

to its ability to interact with and cross the blood-brain barrier (BBB).[2][3] These neuroprotective

effects are attributed to a variety of mechanisms, including anti-inflammatory, anti-apoptotic,

and antioxidant actions, as well as the modulation of cerebral blood flow.[3][4][5][6]

Understanding the extent and mechanisms of Cilostazol's penetration into the central nervous

system (CNS) is crucial for its development as a therapeutic agent for neurological disorders.

This document provides a comprehensive overview of techniques to assess the BBB

penetration of Cilostazol, offering detailed experimental protocols for in vitro, in vivo, and in

silico methodologies.

In Vitro Assessment of BBB Penetration
In vitro models of the BBB are essential for high-throughput screening and mechanistic studies

of drug permeability. These models typically utilize cultured brain endothelial cells that form a

monolayer with tight junctions, mimicking the barrier properties of the BBB.
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Human Cerebral Microvascular Endothelial Cell (hCMEC/D3) Model: The hCMEC/D3 cell

line is a widely used and well-characterized immortalized human brain endothelial cell line

that provides a reproducible in vitro BBB model.[7][8][9]

Transendothelial Electrical Resistance (TEER) Measurement: TEER is a quantitative

measure of the integrity and tightness of the endothelial cell monolayer. An increase in TEER

suggests a strengthening of the barrier.[10][11]

Paracellular Permeability Assay (Sodium Fluorescein): This assay measures the flux of a

small, hydrophilic fluorescent molecule (sodium fluorescein) across the endothelial

monolayer, providing an indication of paracellular permeability.[2][10][12]

P-glycoprotein (P-gp) Efflux Pump Activity Assay (Rhodamine 123): P-gp is a key efflux

transporter at the BBB that actively pumps substrates out of the brain. This assay assesses

whether a compound is a substrate or inhibitor of P-gp using the fluorescent substrate

Rhodamine 123.[13][14][15]
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Parameter Cell Line
Cilostazol
Concentration
(µM)

Effect Reference

Intracellular

cAMP

Rat Brain

Endothelial Cells

(RBEC)

1
Significant

Increase
[12]

Intracellular

cAMP

Rat Brain

Endothelial Cells

(RBEC)

10
Significant

Increase
[12]

Transendothelial

Electrical

Resistance

(TEER)

Rat Brain

Endothelial Cells

(RBEC)

Not specified Increased [12]

Endothelial

Permeability

(Sodium

Fluorescein)

Rat Brain

Endothelial Cells

(RBEC)

Not specified Decreased [12]

P-glycoprotein

(P-gp) Activity

(Rhodamine 123

accumulation)

hCMEC/D3 1 (24h) Increased [10]

P-glycoprotein

(P-gp) Activity

(Rhodamine 123

accumulation)

hCMEC/D3 10 (24h) Increased [10]

P-glycoprotein

(P-gp) Activity

(Rhodamine 123

accumulation)

hCMEC/D3 1 (96h) Increased [10]

P-glycoprotein

(P-gp) Activity

(Rhodamine 123

accumulation)

hCMEC/D3 10 (96h) Increased [10]
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TEER in

OGD/Reoxygena

tion Model

Triple co-culture

BBB model
Not specified Improved [10][12]
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Cell Culture Preparation

Permeability and Integrity Assays

Data Analysis
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monolayer integrity

Add Cilostazol to
apical chamber

Add Sodium Fluorescein
and/or Rhodamine 123
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Sample basolateral medium
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Workflow for in vitro BBB permeability assessment.
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In Vivo Assessment of BBB Penetration
In vivo models are crucial for understanding the BBB penetration of Cilostazol in a

physiological context. Animal models, particularly rodent models of cerebral ischemia, are

commonly employed.

Key In Vivo Models and Assays
Middle Cerebral Artery Occlusion (MCAO) Model: This is a widely used rodent model of focal

ischemic stroke that allows for the evaluation of neuroprotective agents and their ability to

cross the BBB in a pathological state.[1][3][16][17][18]

Brain Tissue Homogenate Analysis (HPLC): High-performance liquid chromatography

(HPLC) is a standard analytical technique for quantifying the concentration of Cilostazol and

its metabolites in brain tissue homogenates, providing a direct measure of brain uptake.[11]

Immunohistochemistry (IHC): IHC is used to visualize the expression and localization of

specific proteins in brain tissue sections. This can be used to assess the downstream effects

of Cilostazol on signaling pathways involved in neuroprotection, such as the

phosphorylation of CREB (pCREB) and the expression of Bcl-2.

Western Blotting: This technique is used to quantify the levels of specific proteins in brain

tissue homogenates, providing a more quantitative measure of changes in protein

expression in response to Cilostazol treatment.

Quantitative Data from In Vivo Studies
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Parameter Animal Model
Cilostazol
Dosage

Effect Reference

Infarct Volume
Rat MCAO

model

30 mg/kg, p.o.

(2h before

MCAO)

Significantly

lower
[19]

Neurologic Score
Rat MCAO

model

30 mg/kg, p.o.

(2h before

MCAO)

Significantly

lower
[19]

Regional

Cerebral Blood

Flow (rCBF)

Rat MCAO

model

30 mg/kg, p.o.

(2h before

MCAO)

Significant

increase at 90

min post-MCAO

[19]

Serum Cilostazol

Concentration

Aged mice (23

months)

1.5% in diet for 1

month

Reached

clinically effective

threshold (0.76

µg/ml)

[20]

Brain Cilostazol

Concentration

(infarct side)

MCAO/reperfusio

n mice

0.6 mg/kg, i.v.

(nanoparticles)

No significant

difference

compared to

normal mice

[11]

Brain Cilostazol

Concentration

(non-infarct side)

MCAO/reperfusio

n mice

0.6 mg/kg, i.v.

(nanoparticles)

Similar to normal

mice
[11]

p-CREB

expression

Rat chronic

cerebral

hypoperfusion

model

Not specified Upregulated [17]

Bcl-2 expression

Rat chronic

cerebral

hypoperfusion

model

Not specified Upregulated [17]
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Experimental Workflow: In Vivo Assessment in MCAO
Model

Animal Model and Treatment

Tissue Collection and Processing

Analysis

Induce Middle Cerebral
Artery Occlusion (MCAO) in rats

Administer Cilostazol
(e.g., oral gavage)

Allow for reperfusion

Sacrifice animals at
defined time points

Isolate and dissect brain

Homogenize brain tissue
for HPLC and Western Blot

Fix brain tissue for
Immunohistochemistry

Quantify Cilostazol in
brain homogenate via HPLC

Analyze protein expression
(pCREB, Bcl-2) by Western Blot

Visualize protein localization
(pCREB, Bcl-2) by IHC
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Workflow for in vivo assessment in a rat MCAO model.

In Silico Prediction of BBB Penetration
In silico models use computational algorithms to predict the BBB permeability of a compound

based on its physicochemical properties. These models are valuable for early-stage drug

discovery and for prioritizing candidates for further experimental testing.

Key In Silico Parameters
Lipophilicity (logP): A measure of a compound's solubility in lipids. Higher lipophilicity

generally favors passive diffusion across the BBB.

Molecular Weight (MW): Smaller molecules tend to cross the BBB more readily.

Polar Surface Area (PSA): A measure of the surface area of a molecule that is polar. Lower

PSA is generally associated with better BBB penetration.

Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bonds can hinder BBB

penetration.

While specific in silico prediction data for Cilostazol is not readily available in the searched

literature, these parameters can be calculated using various software and online tools to

estimate its potential for BBB penetration.

Signaling Pathways of Cilostazol in the Brain
Cilostazol exerts its neuroprotective effects through the modulation of several intracellular

signaling pathways. A key mechanism involves the inhibition of PDE3, which leads to an

increase in intracellular cyclic AMP (cAMP) levels.[1]

Cilostazol PDE3 ↑ cAMPinhibition leads to PKA CREB ↑ pCREB

↑ Bcl-2

↑ COX-2

Anti-apoptosis

Click to download full resolution via product page
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Cilostazol's signaling pathway via cAMP/PKA/CREB.

Detailed Experimental Protocols
In Vitro Protocols
1. hCMEC/D3 Cell Culture and In Vitro BBB Model Setup

Materials:

hCMEC/D3 cells

Complete growth medium (e.g., Endothelial Cell Growth Medium MV2)

Collagen-coated tissue culture flasks and Transwell inserts (e.g., 0.4 µm pore size)

Phosphate-buffered saline (PBS)

Trypsin-EDTA solution

Procedure:

Culture hCMEC/D3 cells in collagen-coated flasks at 37°C and 5% CO2.

When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

Seed the cells onto the apical side of collagen-coated Transwell inserts at a density of

approximately 2.5 x 10^5 cells/cm².

Culture the cells on the inserts for 3-5 days to allow for the formation of a confluent

monolayer. Monitor monolayer integrity by TEER measurement.

2. Transendothelial Electrical Resistance (TEER) Measurement

Materials:

EVOM2™ Epithelial Voltohmmeter with STX2 "chopstick" electrodes

Sterile PBS or culture medium
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Procedure:

Sterilize the electrodes with 70% ethanol and allow them to air dry.

Equilibrate the electrodes in sterile culture medium.

Measure the resistance of a blank Transwell insert containing only culture medium.

Carefully place the shorter electrode in the apical chamber and the longer electrode in the

basolateral chamber of the Transwell insert with the cell monolayer.

Record the resistance reading.

Calculate the TEER value (in Ω·cm²) by subtracting the resistance of the blank insert from

the resistance of the cell monolayer and multiplying by the surface area of the insert.

3. Sodium Fluorescein Permeability Assay

Materials:

Sodium fluorescein solution (e.g., 10 µg/mL in transport buffer)

Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

Fluorescence plate reader

Procedure:

Wash the hCMEC/D3 monolayer on the Transwell insert with pre-warmed transport buffer.

Add fresh transport buffer to the basolateral chamber.

Add the sodium fluorescein solution (with or without Cilostazol) to the apical chamber.

Incubate at 37°C for a defined period (e.g., 60 minutes).

Collect samples from the basolateral chamber at different time points.
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Measure the fluorescence intensity of the samples using a plate reader (excitation ~485

nm, emission ~530 nm).

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp

(cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the flux of the compound across the monolayer,

A is the surface area of the insert, and C0 is the initial concentration in the apical chamber.

4. P-glycoprotein (P-gp) Activity Assay (Rhodamine 123)

Materials:

Rhodamine 123 solution (e.g., 5 µM in transport buffer)

P-gp inhibitor (e.g., Verapamil) as a positive control

Transport buffer (HBSS)

Cell lysis buffer

Fluorescence plate reader

Procedure:

Pre-incubate the hCMEC/D3 monolayer with transport buffer containing either Cilostazol,
a P-gp inhibitor, or vehicle control for 30-60 minutes at 37°C.

Add Rhodamine 123 to the apical chamber and incubate for a defined period (e.g., 60

minutes).

Wash the cells extensively with ice-cold PBS to remove extracellular Rhodamine 123.

Lyse the cells with lysis buffer.

Measure the intracellular fluorescence of Rhodamine 123 using a plate reader (excitation

~507 nm, emission ~529 nm).

An increase in Rhodamine 123 accumulation in the presence of Cilostazol suggests

inhibition of P-gp activity. A decrease suggests induction of P-gp.
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In Vivo Protocols
1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Materials:

Male Sprague-Dawley or Wistar rats (250-300 g)

Anesthesia (e.g., isoflurane)

Surgical microscope

Nylon monofilament suture (e.g., 4-0) with a rounded tip

Surgical instruments

Procedure:

Anesthetize the rat and make a midline cervical incision.

Expose the common carotid artery (CCA), external carotid artery (ECA), and internal

carotid artery (ICA).

Ligate the distal ECA.

Insert the nylon suture through an arteriotomy in the ECA stump and advance it into the

ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery

origin.

After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for

reperfusion.

Close the incision and allow the animal to recover.

2. Brain Tissue Homogenization and HPLC Analysis for Cilostazol

Materials:

Rat brain tissue
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Homogenizer

Acetonitrile

Centrifuge

HPLC system with a C18 column

Mobile phase (e.g., a mixture of acetonitrile and phosphate buffer)

UV detector

Procedure:

Harvest the rat brain and dissect the region of interest (e.g., ischemic core and

penumbra).

Weigh the tissue and homogenize it in a suitable solvent (e.g., acetonitrile) to precipitate

proteins.

Centrifuge the homogenate to pellet the precipitated proteins.

Collect the supernatant and inject a known volume into the HPLC system.

Separate Cilostazol from its metabolites using a C18 column and a suitable mobile

phase.

Detect and quantify Cilostazol using a UV detector at an appropriate wavelength (e.g.,

254 nm).

Calculate the concentration of Cilostazol in the brain tissue based on a standard curve.

3. Immunohistochemistry for pCREB and Bcl-2

Materials:

Paraffin-embedded or frozen brain sections

Primary antibodies (anti-pCREB, anti-Bcl-2)
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Biotinylated secondary antibody

Avidin-biotin-peroxidase complex (ABC) reagent

Diaminobenzidine (DAB) substrate

Microscope

Procedure:

Deparaffinize and rehydrate the brain sections (for paraffin-embedded tissue).

Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).

Block endogenous peroxidase activity with hydrogen peroxide.

Block non-specific binding sites with normal serum.

Incubate the sections with the primary antibody overnight at 4°C.

Wash and incubate with the biotinylated secondary antibody.

Wash and incubate with the ABC reagent.

Develop the color reaction with DAB substrate.

Counterstain with hematoxylin, dehydrate, and mount.

Examine the sections under a microscope to assess the expression and localization of

pCREB and Bcl-2.

4. Western Blot for CREB, pCREB, and Bcl-2

Materials:

Brain tissue homogenates

Lysis buffer with protease and phosphatase inhibitors
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SDS-PAGE gels

PVDF membrane

Primary antibodies (anti-CREB, anti-pCREB, anti-Bcl-2, and a loading control like β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Prepare protein lysates from brain tissue homogenates.

Determine the protein concentration of the lysates.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

Incubate the membrane with the primary antibodies overnight at 4°C.

Wash and incubate with the HRP-conjugated secondary antibody.

Wash and detect the protein bands using a chemiluminescent substrate and an imaging

system.

Quantify the band intensities and normalize to the loading control to determine the relative

protein expression levels.

Conclusion
The assessment of Cilostazol's BBB penetration is a multifaceted process that requires a

combination of in vitro, in vivo, and in silico approaches. The protocols and data presented in

this document provide a comprehensive framework for researchers to investigate the CNS
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effects of Cilostazol. A thorough understanding of its ability to cross the BBB and modulate key

signaling pathways is essential for unlocking its full therapeutic potential in the treatment of

neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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